(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a chlorinated phenyl group, an indole moiety, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the indole and chlorophenyl intermediates through amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The formamido group can be reduced to an amine under mild conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The formamido group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
2-chlorophenylacetic acid: Contains a chlorophenyl group but lacks the indole moiety.
N-formyltryptophan: Contains both an indole and a formamido group but lacks the chlorophenyl group.
Uniqueness
(2S)-2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, while the indole moiety provides a versatile scaffold for further functionalization.
Properties
CAS No. |
39545-26-1 |
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Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI Key |
PIHNVMQBEJPYDL-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl |
solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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